molecular formula C8H13N3O2 B494087 2-Amino-5-sec-butyl-4,6-pyrimidinediol

2-Amino-5-sec-butyl-4,6-pyrimidinediol

Cat. No.: B494087
M. Wt: 183.21g/mol
InChI Key: OIOCSEBEOUVFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a chemical compound of interest in medicinal and organic chemistry research. It belongs to the class of 5-substituted 2-aminopyrimidine-4,6-diols, which are recognized as valuable intermediates and core structures in the development of novel pharmacologically active molecules . The pyrimidine scaffold is a fundamental building block in numerous compounds with a wide range of biological activities. Researchers investigate this structural motif for its potential in various therapeutic areas, as similar structures have been explored for their roles as inhibitors of key enzymes and for modulating immune responses . The specific sec-butyl substitution at the 5-position is a structural feature that allows researchers to probe steric and hydrophobic requirements at this location of the pyrimidine ring, which can be critical for optimizing interactions with biological targets . While the precise mechanism of action for this compound requires further investigation, related dichloro-derivatives have demonstrated significant biological activity, such as the inhibition of immune-activated nitric oxide (NO) production in vitro, suggesting a potential for research into inflammatory processes . This compound serves as a key synthon for further chemical exploration, including functionalization to create novel derivatives for screening and biological evaluation.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21g/mol

IUPAC Name

2-amino-5-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O2/c1-3-4(2)5-6(12)10-8(9)11-7(5)13/h4H,3H2,1-2H3,(H4,9,10,11,12,13)

InChI Key

OIOCSEBEOUVFGB-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(N=C(NC1=O)N)O

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Melting Points: All 5-substituted derivatives (A9–A11) decompose near 250°C, while 2,5-diamino-4,6-pyrimidinediol decomposes above 300°C due to stronger intermolecular hydrogen bonding from additional amino groups .
  • Synthesis Efficiency : Aryl substituents (phenyl, benzyl) marginally improve yields (91–94%) compared to alkyl groups (93% for sec-butyl), likely due to steric and electronic effects during condensation .

Reactivity and Functionalization

The sec-butyl group in A9 influences reactivity:

  • Chlorination: 5-Substituted dihydroxypyrimidines undergo chlorination using Vilsmeier–Haack–Arnold reagent to form dichloropyrimidines. The sec-butyl group may slow this reaction compared to smaller substituents (e.g., methyl) due to steric hindrance .
  • Nitrosation: Unlike 2,5-diamino-4,6-pyrimidinediol (nitrosated at position 5), A9 lacks a reactive amino group at position 5, limiting its utility in synthesizing pteridine derivatives .

Spectroscopic and Analytic Comparisons

  • UV Spectra : A9’s UV profile is uncharacterized, but related 8-oxadihydropteridines show λmax at 264 and 361 nm in acidic solutions. Reduction of these compounds eliminates the 361 nm peak, a trend likely applicable to A9 derivatives .
  • NMR Shifts : The sec-butyl group in A9 causes upfield shifts for H-100 (δ = 1.06) and H-30 (δ = 0.72) compared to aryl-substituted analogues (e.g., A10’s phenyl protons at δ = 7.50–7.02) .

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